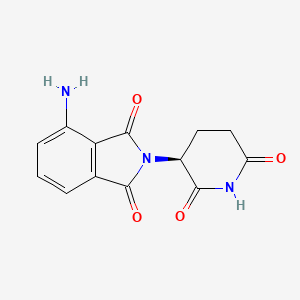

(S)-Pomalidomide

説明

特性

IUPAC Name |

4-amino-2-[(3S)-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSMNLNDYGZFPF-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202271-89-4 | |

| Record name | Pomalidomide, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202271894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | POMALIDOMIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EE4M42K6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

General Synthetic Approaches for Racemic Pomalidomide

Before discussing stereoselective methods, it's essential to understand the established synthetic pathways for racemic pomalidomide, which serve as the foundation for (S)-pomalidomide preparation.

Nitrophthalic Acid Coupling Method

This widely employed two-step approach involves:

a) Reacting nitrophthalic acid with 3-amino-piperidine-2,6-dione (or its salt) in the presence of a coupling agent and suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione.

b) Reducing 3-(3-nitrophthalimido)-piperidine-2,6-dione using a catalyst to obtain pomalidomide.

The coupling reaction typically proceeds at temperatures ranging from 25°C to 80°C for approximately 5-18 hours. Table 1 summarizes the coupling agents and solvents commonly employed in this synthesis method.

Table 1: Coupling Agents and Solvents for Pomalidomide Synthesis

| Coupling Agents | Solvents |

|---|---|

| 1,1-carbonyldiimadazole (CDI) | Acetonitrile |

| Dicyclohexylcarbodiimide (DCC) | N,N-dimethylformamide (DMF) |

| Diisopropylcarbodiimide | Dimethylacetamide |

| 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | Tetrahydrofuran (THF) |

| Dimethylaminopyridine (DMAP) | 1,4-dioxane |

| 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) | Propionitrile |

For the reduction step, various catalysts and reducing agents have been reported, as summarized in Table 2.

Table 2: Reduction Methods for Nitro Intermediates in Pomalidomide Synthesis

| Catalyst/Reducing Agent | Solvent | Conditions | Reported Yield |

|---|---|---|---|

| Palladium on carbon (Pd/C) | DMF | H₂ gas, ambient temperature and pressure | ~90% |

| Raney nickel | Various | Varies by protocol | Not specified |

| Iron-hydrochloric acid | Acidic aqueous medium | Ambient to elevated temperatures | Not specified |

| Zinc-acetic acid | Acetic acid | Ambient temperature | Not specified |

| Zinc ammonium chloride | Aqueous/organic | Varies | Not specified |

| Sodium dithionite | Aqueous/organic | Varies | Not specified |

A representative procedure described in the literature details adding 10% Pd/C (0.5 g or 5% w/w of substrate) to a stirred solution of 3-nitrophthalidomide (10 g or 0.033 mole) in N,N-dimethyl formamide (100 ml) maintained under nitrogen. Hydrogen gas is bubbled through the reaction mixture at atmospheric pressure, with progress monitored by TLC. After completion, the catalyst is removed by filtration through a celite bed, and the filtrate is concentrated under reduced pressure at 60-65°C. The solution is then cooled to ambient temperature, methanol (50 ml) is added while stirring, and the resulting solid is filtered, washed with methanol, and dried to obtain pomalidomide with approximately 90% yield and >99.0% HPLC purity.

Alternative Synthetic Routes

Several other approaches for pomalidomide synthesis have been documented:

4-Nitrothalidomide Intermediate Method

This approach utilizes 4-nitrothalidomide as a key intermediate:

a) Condensation of an appropriate starting material with the glutarimide ring to form 4-nitrothalidomide.

b) Reduction of 4-nitrothalidomide to pomalidomide.

This method has reported an overall yield of 94% when using Pd/C-catalyzed hydrogenation, making it significantly more efficient than using iron-ammonium chloride or Pd/C with ammonium formate as reducing agents.

3-Nitrophthalimide Pathway

Another route begins with 3-nitrophthalimide:

a) 3-nitrophthalimide is reacted with glutamine via amination to yield an intermediate.

b) This intermediate is reduced.

c) The product is cyclized under CDI-mediated conditions to yield pomalidomide.

While described as "efficient, practical and environmentally friendly," this approach results in lower yields primarily due to poor reduction conversion efficiency.

Self-Cyclization Approach

A process described in a Chinese patent employs a self-cyclization reaction:

a) A compound of formula IV is dissolved in solvent without catalysts.

b) The mixture undergoes self-cyclization.

c) Upon cooling, solid pomalidomide precipitates and is collected.

Preferred solvents include methanol, ethanol, n-propanol, isopropanol, ethyl acetate, acetone, tetrahydrofuran, acetonitrile, or toluene, with solvent-to-compound ratios of 15-200 mL/g.

Approaches for Obtaining this compound

Challenges in Stereoselective Synthesis

The development of stereoselective synthetic routes to this compound faces significant challenges due to the molecule's tendency to undergo racemization. Studies have demonstrated that pomalidomide enantiomers readily racemize in vitro. Animal studies revealed that following repeated dosing, the exposure (AUC) ratio of S-enantiomer/R-enantiomer ranged from 0.43 to 0.57 in rats and 0.73 to 1.07 in monkeys.

This racemization tendency mirrors that of the parent compound thalidomide, which undergoes in vivo racemization, converting the (R)-enantiomer to the (S)-enantiomer. This behavior significantly complicates efforts to maintain enantiomeric purity through conventional asymmetric synthesis approaches.

Chiral Separation Methods

Given the challenges of stereoselective synthesis, separation techniques represent the most practical approach for obtaining pure this compound:

Capillary Electrophoresis with Cyclodextrins

A validated method for separating pomalidomide enantiomers employs capillary zone electrophoresis using carboxymethyl-β-cyclodextrin (CM-β-CD) as a chiral selector. The development of this method involved:

a) Screening seven different chargeable cyclodextrin derivatives as complexing agents and chiral selectors.

b) Evaluating the stability of pomalidomide-CD inclusion complexes and their enantiodiscriminating capacities.

c) Systematically optimizing factors influencing enantiomeric separation using an orthogonal experimental design.

This approach, while primarily analytical, provides the foundation for scaling up to preparative separations of the enantiomers.

Purification Techniques for this compound

Once this compound is obtained either through separation from racemic mixtures or any stereoselective approach, purification steps ensure high enantiomeric and chemical purity:

Recrystallization Methods

A highly effective purification method for pomalidomide described in the literature can be adapted for this compound:

a) Dissolving crude pomalidomide (10 g) in dimethylsulfoxide (40 ml) by heating at 60-65°C.

b) Cooling to 25-30°C and adding acetone (40 ml) while stirring.

c) After 30 minutes of stirring, adding methanol (40 ml) slowly while maintaining 25-30°C.

d) Continuing stirring for 1-2 hours.

e) Filtering the solid, washing with a methanol-acetone mixture (1:1 v/v, 10 ml), and drying.

f) Final vacuum drying at 55-60°C until constant weight.

This procedure yields pomalidomide with greater than 99.7% HPLC purity, with all known individual chemical impurities present at quantities less than 0.10%.

An alternative method involves cold filtration of the crystalline product, washing with 100 cm³ of acetone, and vacuum drying at 50°C until constant weight.

Analytical Quality Control Methods

Several analytical methods have been developed for assessing the purity of pomalidomide, which can be applied to the (S)-enantiomer:

High-Performance Thin-Layer Chromatography (HPTLC)

Recent research has explored both conventional and eco-friendly HPTLC methods for pomalidomide quantification:

a) Normal-phase HPTLC (NP-HPTLC) using silica gel 60 NP-18F254S plates and chloroform–methanol (90:10 v/v) as the mobile phase.

b) Reversed-phase HPTLC (RP-HPTLC) using silica gel 60 RP-18F254S plates and ethanol–water (75:25 v/v) as the mobile phase.

The RP-HPTLC method demonstrated superior performance in terms of sensitivity, accuracy, precision, and robustness, with an AGREE greenness score of 0.82 compared to 0.44 for the conventional method.

Stability-Indicating Analytical Methods

Both NP-HPTLC and RP-HPTLC methods have demonstrated stability-indicating features, capable of identifying pomalidomide in the presence of its degradation products. These methods showed linearity in the 50–600 and 20–1000 ng/band ranges, respectively.

Manufacturing Considerations and Process Chemistry

Process Optimization Considerations

The development of an optimal process for this compound production would involve:

a) Risk assessment and design of experiment (DOE) studies to gain process understanding.

b) Careful control of stereochemistry during synthesis or separation.

c) Implementation of appropriate in-process controls.

d) Validation of the reproducibility of stereochemical outcomes.

Quality Specifications

Batch analysis data for commercial-scale production of pomalidomide demonstrates the importance of rigorous quality control. Similar specifications would apply to this compound, with additional requirements for enantiomeric purity.

Table 4: Quality Control Parameters for Pomalidomide Production

| Parameter | Specification | Analytical Method |

|---|---|---|

| Chemical purity | >99.0% | HPLC |

| Enantiomeric purity | >98.0% (for single enantiomer) | Chiral HPLC or CE |

| Individual impurities | <0.10% each | HPLC |

| Residual solvents | ICH limits | GC or headspace GC |

| Heavy metals | ICH limits | ICP-MS |

| Polymorphic form | Form A | XRPD |

化学反応の分析

Types of Reactions

(S)-pomalidomide undergoes various chemical reactions, including:

Substitution Reactions: Alkylation and acylation of the aromatic amine.

Reduction Reactions: Reduction of nitro groups to amines.

Common Reagents and Conditions

Alkylation: Conducted in dimethyl sulfoxide (DMSO) at 130°C.

Acylation: Utilizes acyl chlorides or anhydrides under mild conditions.

Major Products

The major products formed from these reactions include various pomalidomide derivatives, which are used in the development of protein degraders and other therapeutic agents .

科学的研究の応用

(S)-pomalidomide has a wide range of scientific research applications:

作用機序

(S)-pomalidomide exerts its effects by binding to the E3 ligase cereblon, which leads to the ubiquitination and degradation of specific proteins such as Ikaros and Aiolos. This results in direct cytotoxic effects on multiple myeloma cells and stimulates immune activity by enhancing T cell and natural killer cell-mediated immunity .

類似化合物との比較

CRBN Binding and Substrate Degradation

- Pomalidomide : Binds CRBN with higher affinity than lenalidomide (IC50 = 25 nM vs. 150 nM), inducing IKZF1/3 degradation at lower concentrations .

- Lenalidomide : Less potent CRBN binding but effective in MM via IKZF1/3 degradation.

In MM cell lines, pomalidomide shows 10-fold greater anti-proliferative activity than lenalidomide .

Emerging Compounds and Structural Derivatives

Recent studies identify pomalidomide derivatives with enhanced activity:

- E14 : Induces GSPT1 degradation, showing anti-proliferative effects in IKZF1/3-independent cell lines .

- CC-885 : Degrades GSPT1 but with higher toxicity than pomalidomide .

These compounds retain the glutarimide-phthalimide scaffold but modify side chains to broaden substrate specificity .

生物活性

(S)-Pomalidomide, a third-generation immunomodulatory drug (IMiD), has shown significant biological activity, particularly in the treatment of multiple myeloma (MM) and Kaposi's sarcoma (KS). Its mechanism of action involves modulation of the immune system, which enhances anti-tumor responses and alters the tumor microenvironment. This article reviews the biological activity of this compound, including its efficacy, safety, and underlying mechanisms based on diverse sources.

This compound exerts its effects primarily through the following mechanisms:

- Immune Modulation : It enhances the activity of natural killer (NK) cells and CD8+ T cells while promoting the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Targeting CRBN : The compound binds to cereblon (CRBN), leading to the degradation of Ikaros (IKZF1) and Aiolos (IKZF3), transcription factors that are crucial for MM cell survival. This results in reduced expression of IRF4 and MYC, which are essential for tumor growth .

- Tumor Microenvironment Alteration : Pomalidomide modifies macrophage polarization from M2 to M1, enhancing phagocytic activity against tumor cells .

Multiple Myeloma

Numerous clinical trials have established the efficacy of this compound in patients with relapsed or refractory multiple myeloma:

- Phase III Trials : The MM-003 trial demonstrated that pomalidomide combined with low-dose dexamethasone significantly improved progression-free survival (PFS) and overall survival (OS) compared to high-dose dexamethasone alone. The median PFS was reported at 4.0 months versus 1.9 months for the control group .

- Real-world Studies : A retrospective analysis involving 50 patients showed an overall response rate (ORR) of 39.1%, with median PFS and OS at 10.0 and 14.0 months, respectively .

| Study Type | ORR (%) | Median PFS (months) | Median OS (months) |

|---|---|---|---|

| MM-003 Trial | N/A | 4.0 | 12.7 |

| Real-world Study | 39.1 | 10.0 | 14.0 |

Kaposi's Sarcoma

Pomalidomide has also been studied for its effects on KS:

- A study indicated that pomalidomide was safe and effective in treating KS in both HIV-positive and negative patients, enhancing NK cell activity and reversing immune suppression caused by KSHV infection .

Safety Profile

This compound is generally well-tolerated; however, it is associated with several adverse events:

- Hematologic Toxicities : The most common severe side effects include neutropenia (24%), thrombocytopenia (10%), and anemia (8%) .

- Non-Hematologic Toxicities : Respiratory tract infections and neuropathy were also reported as significant adverse events .

Case Studies

Several case studies have highlighted both the therapeutic potential and risks associated with pomalidomide:

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。